tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate
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Overview
Description
tert-Butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate: is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of N-benzyl-4-piperidone with tert-butyl chloroformate under basic conditions to form the intermediate, which is then cyclized to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Potential use in the development of new pharmaceuticals due to its unique structure and reactivity .
Medicine:
Industry:
Mechanism of Action
The mechanism by which tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, altering their activity, and thus affecting biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
Comparison:
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate has a similar spiro structure but differs in the presence of an oxygen atom in the ring .
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate features an additional oxo group, which alters its reactivity and potential applications.
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate has a simpler structure with fewer rings, making it less complex but also less versatile .
Conclusion
tert-Butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate is a compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H30N2O2 |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
tert-butyl 9-benzyl-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate |
InChI |
InChI=1S/C21H30N2O2/c1-20(2,3)25-19(24)23-14-12-21-11-13-22(17(21)9-10-18(21)23)15-16-7-5-4-6-8-16/h4-8,17-18H,9-15H2,1-3H3 |
InChI Key |
QYFREFQYKWDCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC23C1CCC2N(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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